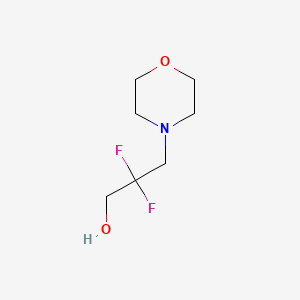
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₃F₂NO₂ and a molecular weight of 181.18 g/mol . This compound features a morpholine ring, a common structural motif in medicinal chemistry, and two fluorine atoms attached to a propanol backbone. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of a morpholine derivative with a difluorinated propanol precursor. One common method includes the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoro-1-chloropropane under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the morpholine ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound also features a morpholine ring and is used in similar research applications.
Fluconazole: A well-known antifungal agent with a similar structural motif.
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Another compound with a morpholine ring, used in various chemical and biological studies.
Uniqueness
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties. The fluorine atoms can increase the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C7H13F2NO2 |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
2,2-difluoro-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C7H13F2NO2/c8-7(9,6-11)5-10-1-3-12-4-2-10/h11H,1-6H2 |
Clave InChI |
RXAACRDKYAPCFI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



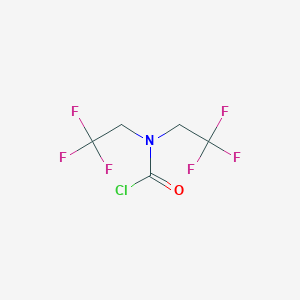
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
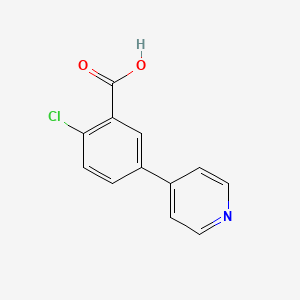
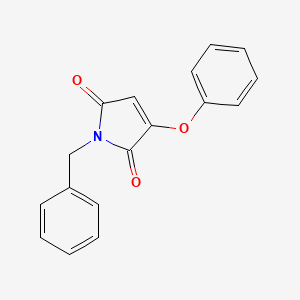
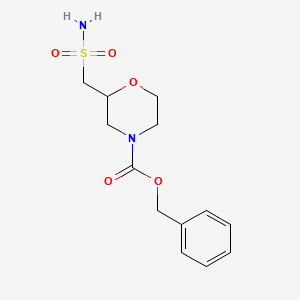

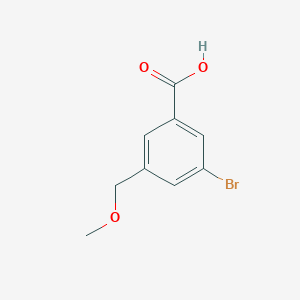
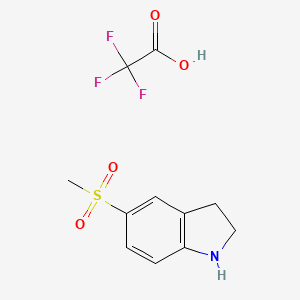
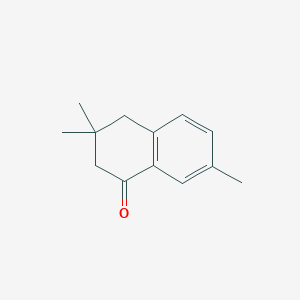

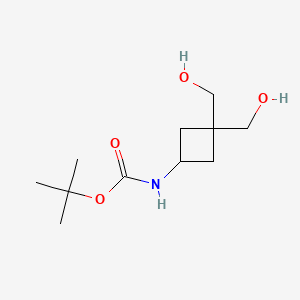

![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
